PARP-1 Inhibitory Potency in Cancer Models: A Direct Link Between the Scaffold and Potent Biological Activity
Derivatives of 4-Acetylpiperazine-1-carbaldehyde have been synthesized and evaluated as inhibitors of Poly (ADP-ribose) Polymerase-1 (PARP-1), a key target in cancer therapy. A specific derivative, synthesized from this core scaffold, demonstrated a half-maximal inhibitory concentration (IC50) of 0.023 μM against PARP-1. This level of potency is quantitatively comparable to that of the clinically approved PARP-1 inhibitor Olaparib, which was used as a benchmark in the same study . This data establishes a direct and potent biological link to the parent scaffold.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.023 μM (for a derivative synthesized from 4-Acetylpiperazine-1-carbaldehyde) |
| Comparator Or Baseline | Olaparib (approved PARP-1 inhibitor, IC50 comparable) |
| Quantified Difference | Comparable IC50 values within the same assay system |
| Conditions | In vitro PARP-1 enzyme inhibition assay |
Why This Matters
This data provides strong evidence that 4-Acetylpiperazine-1-carbaldehyde is a privileged scaffold for developing potent PARP-1 inhibitors, making it a high-value starting material for medicinal chemistry projects in oncology.
